molecular formula C18H21NO3S2 B2558464 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797896-64-0

4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No. B2558464
CAS RN: 1797896-64-0
M. Wt: 363.49
InChI Key: VOZSSBNYDLJATE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antimycobacterial Activity

This compound has been studied for its potential in treating tuberculosis. The sulfonyl hydrazone derivatives, including the 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives, have shown significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. These compounds have demonstrated MIC values from 0.07 to 0.32 µM, which are comparable to those of the standard tuberculosis drug isoniazid .

Cytotoxicity Evaluation

The cytotoxic effects of these compounds have been evaluated using the standard MTT-dye reduction test against human embryonic kidney cells (HEK-293T) and mouse fibroblast cell line (CCL-1). A derivative with a 4-hydroxy-3-methoxyphenyl substitution has shown the highest antimycobacterial activity with minimal associated cytotoxicity, indicating a high selectivity index and potential for therapeutic use .

Antitubercular Properties

In addition to their antimycobacterial activity, these compounds have been explored for broader antitubercular applications. Their ability to inhibit the growth of Mycobacterium tuberculosis suggests potential for the development of new antitubercular drugs with high efficacy and low cytotoxicity .

Anticancer Potential

The structural features of sulfonyl hydrazones and thiadiazole-based hydrazone derivatives suggest potential applications in cancer therapy. Their ability to selectively target certain cell lines without affecting healthy cells could be beneficial in designing anticancer drugs .

Organocatalysis

Compounds like 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane can be used in organocatalysis due to their structural characteristics. They can accommodate a broad range of substituents, which paves the way for the construction of diverse novel bioactive molecules .

Agrochemical Applications

The chemical structure of these compounds allows for potential use in agrochemicals. Their ability to interact with various biological systems could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .

Materials Science

The derivatives of 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane could have applications in materials science. Their unique chemical properties might contribute to the development of new materials with specific functionalities or enhanced performance .

Therapeutic Applications

Beyond their antimicrobial and anticancer potentials, these compounds could have a wide range of therapeutic applications. Their structural flexibility allows for the synthesis of derivatives with various biological activities, including antiviral, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

properties

IUPAC Name

4-(3-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-22-16-8-5-9-17(14-16)24(20,21)19-11-10-18(23-13-12-19)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZSSBNYDLJATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane

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